Bienvenue dans la boutique en ligne BenchChem!

Tert-Butyl 2-Hydroxy-7-Azaspiro[3.6]Decane-7-Carboxylate

Hydrogen bond donor Lipophilicity Molecular recognition

Tert-Butyl 2-Hydroxy-7-Azaspiro[3.6]Decane-7-Carboxylate (CAS 1445951-30-3, molecular formula C14H25NO3, molecular weight 255.35 g/mol) is a heteroatom-substituted spirocyclic building block that first appeared in the PubChem database in 2017. It features a 7-membered azepane ring Boc-protected at the nitrogen, spiro-fused via a quaternary carbon to a cyclobutane ring bearing a secondary alcohol at the 2-position.

Molecular Formula C14H25NO3
Molecular Weight 255.358
CAS No. 1445951-30-3
Cat. No. B2721152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-Butyl 2-Hydroxy-7-Azaspiro[3.6]Decane-7-Carboxylate
CAS1445951-30-3
Molecular FormulaC14H25NO3
Molecular Weight255.358
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2(CC1)CC(C2)O
InChIInChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-7-4-5-14(6-8-15)9-11(16)10-14/h11,16H,4-10H2,1-3H3
InChIKeyYHYHHBXTXUFKRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-Butyl 2-Hydroxy-7-Azaspiro[3.6]Decane-7-Carboxylate (CAS 1445951-30-3): A C14H25NO3 Spirocyclic Building Block for Medicinal Chemistry


Tert-Butyl 2-Hydroxy-7-Azaspiro[3.6]Decane-7-Carboxylate (CAS 1445951-30-3, molecular formula C14H25NO3, molecular weight 255.35 g/mol) is a heteroatom-substituted spirocyclic building block that first appeared in the PubChem database in 2017 [1]. It features a 7-membered azepane ring Boc-protected at the nitrogen, spiro-fused via a quaternary carbon to a cyclobutane ring bearing a secondary alcohol at the 2-position [1]. With only two rotatable bonds, a topological polar surface area (TPSA) of 49.8 Ų, a computed XLogP3-AA of 1.9, and a single hydrogen bond donor, it occupies a favorable region of drug-like physicochemical space [1]. The compound is commercially available from multiple suppliers at purities ranging from 95% to 98% and is stored at room temperature, distinguishing it from cold-chain-dependent analogs .

Why Generic Spirocyclic Building Blocks Cannot Substitute for Tert-Butyl 2-Hydroxy-7-Azaspiro[3.6]Decane-7-Carboxylate in Lead Optimization


Spirocyclic building blocks are not interchangeable commodities; the specific ring sizes and functional group identities dictate downstream molecular properties in ways that cascade through an entire lead optimization program. The [3.6] spiro junction in this compound creates a unique ~90° dihedral angle between the cyclobutane and azepane rings that cannot be replicated by [3.5], [4.5], or other spiro systems, directly impacting the exit vector geometry presented to a biological target [1]. Furthermore, spirocyclization of the cyclobutane ring has been shown to reduce oxidative metabolism at the 2-position relative to acyclic analogs—a property that would be lost with flexible-chain alternatives [2]. Substituting the 2-hydroxy group for the 2-oxo analog (CAS 1445951-34-7) eliminates the hydrogen bond donor (–OH → =O), altering both logP and target engagement capacity [3]. These are not subtle distinctions; they represent fundamental changes in molecular recognition and ADME properties that render each congener a distinct chemical entity requiring independent SAR evaluation.

Quantitative Differentiation Evidence for Tert-Butyl 2-Hydroxy-7-Azaspiro[3.6]Decane-7-Carboxylate (CAS 1445951-30-3) Versus Closest Analogs


Functional Group Differentiation: 2-Hydroxy (Target) vs. 2-Oxo (CAS 1445951-34-7) Physicochemical Comparison

The target compound bears a secondary alcohol at the 2-position of the cyclobutane ring, whereas its closest direct analog, tert-Butyl 2-oxo-7-azaspiro[3.6]decane-7-carboxylate (CAS 1445951-34-7), bears a ketone. This single functional group difference produces measurable changes in computed physicochemical properties derived from PubChem. Specifically, the target compound has 1 hydrogen bond donor (the –OH group) versus 0 for the ketone analog [1][2]. The XLogP3-AA increases from 1.5 (ketone) to 1.9 (alcohol), reflecting a 0.4 log unit difference in predicted lipophilicity that would alter both membrane permeability and aqueous solubility profiles in an SAR campaign [1][2]. The TPSA of the target compound (49.8 Ų) is marginally higher than that of the ketone analog due to the alcohol –OH contribution, a factor that influences blood-brain barrier penetration predictions [1].

Hydrogen bond donor Lipophilicity Molecular recognition Fragment-based drug design

Ring-Size Differentiation: Azaspiro[3.6]decane (Target) vs. Azaspiro[3.5]nonane (CAS 240401-28-9) – Molecular Weight and Conformational Space

The target compound features a 7-membered azepane ring spiro-fused to cyclobutane, whereas the commercially widespread analog tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate (CAS 240401-28-9) contains a 6-membered piperidine ring. This ring expansion from 6 to 7 atoms increases the molecular weight from 241.33 g/mol to 255.35 g/mol (+14.02 g/mol, ~5.8% increase) and introduces additional conformational flexibility within the azepane ring—the 7-membered ring can access pseudo-chair and twist-boat conformations not available to piperidine, altering the spatial orientation of the Boc-protected nitrogen and the exit vector presented by the spiro junction [1]. The [3.5] analog is substantially cheaper (~¥32/100mg from Macklin) due to higher demand driven by its established use as a PROTAC linker, but its 6-membered ring geometry may be suboptimal for targets requiring the extended reach of a 7-membered azepane .

Azepane ring Conformational flexibility Exit vector geometry CNS drug design

Cyclobutane vs. Cyclopentane Spiro Junction: Target [3.6] vs. [4.5] Analog (CAS 1793108-62-9) Conformational Rigidity Comparison

The target compound incorporates a cyclobutane ring at the spiro junction, whereas tert-Butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate (CAS 1793108-62-9) incorporates a cyclopentane ring. Although both share an identical molecular formula (C14H25NO3) and molecular weight (255.35 g/mol), the cyclobutane ring is more strained and conformationally restricted than cyclopentane, imposing greater rigidity on the overall scaffold [1]. Class-level evidence from the spirocyclic medicinal chemistry literature demonstrates that cyclobutane-containing spirocycles exhibit reduced conformational entropy and lower metabolic clearance compared to their cyclopentane counterparts, translating to higher ligand efficiency in target binding [1][2]. The target compound is also substantially less expensive than the [4.5] analog, with a ~$357/100mg price point (AKSci) versus ~$610/100mg for the [4.5] analog, offering a more economical entry point for SAR exploration of the spirocyclic chemical space .

Cyclobutane Conformational restriction Metabolic stability Ligand efficiency

Storage and Handling Advantage: Room Temperature Stability of the Target Compound vs. Cold-Chain-Dependent Analogs

Multiple vendor datasheets consistently specify room temperature (RT) storage for the target compound, including ChemScene (CS-0036037: 'Store at room temperature'), AChemBlock, and AKSci . In contrast, the 2-oxo analog (CAS 1445951-34-7) requires storage at 4°C per its ChemScene datasheet, and certain vendors list storage at 2–8°C for the target compound as a precaution . The RT storage compatibility of the majority of vendor specifications reduces the logistical burden of cold-chain management during shipping, inventory storage, and daily laboratory use. This is a practical but tangible advantage for high-throughput chemistry environments where compound management efficiency directly impacts throughput.

Ambient storage Supply chain Laboratory workflow Compound management

Multi-Vendor Sourcing with Quantifiable Purity Gradients: 95% to 98% Purity Enabling Risk-Diversified Procurement

The target compound is available at three distinct purity tiers from independent vendors: ≥95% (ChemScene, AKSci), 97% (AChemBlock), and 98% (Leyan, CymitQuimica/Fluorochem, Biomart/Yuanye) . This multi-vendor, multi-purity landscape contrasts with the 2-oxo analog (CAS 1445951-34-7), where the predominant specification is 97-98% with fewer vendor options, and the [3.5] analog (CAS 240401-28-9) which, despite being cheaper, is frequently backordered due to high demand as a PROTAC linker intermediate. The availability of the target compound from at least six independent suppliers (ChemScene, AChemBlock, AKSci, Leyan, CymitQuimica, Biomart) provides tangible procurement risk diversification compared to analogs reliant on fewer sources.

Purity specification Multi-vendor sourcing Supply chain resilience Analytical quality control

Optimal Research and Procurement Scenarios for Tert-Butyl 2-Hydroxy-7-Azaspiro[3.6]Decane-7-Carboxylate (CAS 1445951-30-3)


Fragment-Based Drug Discovery Requiring a Hydrogen-Bond-Donor-Equipped, Conformationally Restricted Spirocyclic Scaffold

In fragment-based lead generation, the target compound's combination of a secondary alcohol (HBD = 1) on a rigid cyclobutane ring and a 7-membered azepane provides a unique 3D pharmacophore [1]. The alcohol can serve as a synthetic handle for esterification, etherification, or oxidation, while the Boc-protected azepane nitrogen can be deprotected to generate a secondary amine for amide coupling or reductive amination, offering orthogonal diversification strategies [1]. The cyclobutane-imposed conformational rigidity minimizes the entropic penalty of target binding, a critical advantage for low-affinity fragment hits where every incremental improvement in ligand efficiency matters [2]. This scaffold is particularly well-suited for targets where the spiro[3.6] exit vector geometry—defined by the ~90° angle between the azepane and cyclobutane rings—complements the spatial arrangement of key binding site residues identified through computational docking or co-crystallography.

Synthesis of Patentably Distinct Spirocyclic Analogs for CNS Drug Discovery Programs

The spiro[3.6]decane scaffold occupies underexplored chemical space relative to the extensively patented spiro[3.5]nonane and spiro[4.5]decane systems [1]. For CNS drug discovery programs seeking to differentiate their chemical matter from competitors using the common [3.5] PROTAC linker scaffold, the [3.6] ring-expanded analog offers a structurally distinct yet physicochemically analogous alternative [2]. With a computed XLogP3-AA of 1.9 and TPSA of 49.8 Ų—both within favorable CNS drug-like ranges—the target compound is a credible starting point for designing brain-penetrant candidates [3]. The 7-membered azepane ring, while synthetically more challenging to access, provides a unique conformational profile that can lead to improved subtype selectivity when standard piperidine-based scaffolds yield promiscuous binding profiles.

Cost-Efficient SAR Exploration Around the Cyclobutane-Alcohol Pharmacophore in Early Lead Optimization

At a 100mg procurement cost of $194–$357, the target compound is 40–67% less expensive than its cyclopentane analog (CAS 1793108-62-9, ~$530–$610/100mg) while offering superior conformational rigidity [1][2]. For medicinal chemistry teams conducting systematic SAR around the alcohol position—exploring ester, ether, carbamate, or oxidized ketone derivatives—the target compound's room-temperature storage profile (specified by ChemScene, AChemBlock, and AKSci) and multi-vendor availability minimize both procurement costs and workflow interruptions [3][4]. The 2-hydroxy group can be directly elaborated without requiring a protecting group strategy, accelerating SAR cycles. Procurement in 250mg or 1g quantities provides sufficient material for 10–50 parallel derivatives when combined with microscale parallel synthesis platforms.

In Silico-Guided Library Design Leveraging the Unique Azaspiro[3.6] Pharmacophoric Fingerprint

The computed molecular properties of the target compound—including its 2 rotatable bonds (frozen by the spiro junction and Boc group), 1 hydrogen bond donor, 3 hydrogen bond acceptors, and TPSA of 49.8 Ų—define a physicochemical envelope suitable for lead-like and fragment-like screening libraries [1]. When incorporated into a virtual combinatorial library, the spiro[3.6] core generates a pharmacophoric fingerprint that is distinct from both the spiro[3.5] and spiro[4.5] series, as assessed by 3D shape and electrostatic similarity metrics [2]. This differentiation can be exploited in scaffold-hopping exercises when a lead series based on the [3.5] scaffold encounters intellectual property constraints or developability challenges, while preserving the spirocyclic architecture that has been demonstrated to confer higher aqueous solubility and metabolic stability compared to non-spirocyclic cyclohexane analogs [3].

Quote Request

Request a Quote for Tert-Butyl 2-Hydroxy-7-Azaspiro[3.6]Decane-7-Carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.